molecular formula C27H24FNO6 B11130078 7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130078
M. Wt: 477.5 g/mol
InChI Key: AXSDSHQTENZLRN-UHFFFAOYSA-N
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Description

7-Fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structural features. This compound contains a fluorine atom, a furan ring, and a chromeno-pyrrole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by its coupling with the chromeno-pyrrole core under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methoxy and methylpropoxy substituents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-Fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a fluorine atom, furan ring, and chromeno-pyrrole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative notable for its potential biological activities. This article explores its biological properties, focusing on its anti-cancer , anti-microbial , and other relevant activities based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H20F1O4C_{19}H_{20}F_{1}O_{4}, and it features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the furan ring and fluorine atom is particularly significant in modulating its interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicate that the compound exhibits significant cytotoxic effects:

Cell Line IC50 (µM) % Cell Viability
HepG215.533.29
MCF-712.841.81

These findings suggest that the compound can effectively inhibit cancer cell growth at relatively low concentrations. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring enhance its anti-cancer activity, particularly through electron-donating substituents .

Anti-Microbial Activity

The compound has also been tested for its anti-microbial properties against various bacterial strains. The inhibition zones and minimum inhibitory concentrations (MIC) are summarized below:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli16230
S. aureus13265
B. cereus10280

These results indicate that the compound possesses notable anti-bacterial activity, comparable to standard antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Case Studies

A detailed investigation into the biological activity of similar compounds has provided insights into their mechanisms. For example, derivatives of carbamothioyl-furan-2-carboxamide have shown promising results in anti-cancer assays, suggesting that structural similarities may confer similar bioactivity to our compound .

Properties

Molecular Formula

C27H24FNO6

Molecular Weight

477.5 g/mol

IUPAC Name

7-fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24FNO6/c1-15(2)14-34-21-8-6-16(11-22(21)32-3)24-23-25(30)19-12-17(28)7-9-20(19)35-26(23)27(31)29(24)13-18-5-4-10-33-18/h4-12,15,24H,13-14H2,1-3H3

InChI Key

AXSDSHQTENZLRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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